molecular formula C7H12N2O2 B1407341 1-(3-methoxypropyl)-1H-pyrazol-4-ol CAS No. 1600091-35-7

1-(3-methoxypropyl)-1H-pyrazol-4-ol

Cat. No.: B1407341
CAS No.: 1600091-35-7
M. Wt: 156.18 g/mol
InChI Key: GIIUKHDCDOYWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxypropyl)-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a 3-methoxypropyl group at the nitrogen atom and a hydroxyl group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

1-(3-Methoxypropyl)-1H-pyrazol-4-ol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase B (MAO-B) and signal transducer and activator of transcription 3 (STAT3). These interactions can lead to enzyme inhibition or activation, influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in cell proliferation and survival . This inhibition can lead to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes like MAO-B, leading to enzyme inhibition. Additionally, it affects gene expression by modulating transcription factors such as STAT3. These molecular interactions result in changes in cellular activities and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and metabolic disturbances . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with MAO-B affects the metabolism of neurotransmitters, leading to changes in their levels within the cell . These interactions highlight the compound’s role in modulating metabolic activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .

Preparation Methods

The synthesis of 1-(3-methoxypropyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropylamine with a suitable pyrazole precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or ethanol. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product in high purity .

In industrial settings, the production of this compound may involve more scalable processes. These processes often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial synthesis may also incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the required purity standards .

Chemical Reactions Analysis

1-(3-Methoxypropyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl group typically results in the formation of a carbonyl compound, while reduction can yield various alcohol derivatives.

Scientific Research Applications

1-(3-Methoxypropyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research.

    Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: In biological studies, this compound is used as a probe to investigate enzyme activities and metabolic pathways. Its ability to interact with specific biological targets makes it valuable in biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its bioactive properties. It is being studied for its potential use in treating various diseases, including cancer and inflammatory conditions.

    Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(3-Methoxypropyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as 1-(3-methoxypropyl)piperidin-4-amine and 1-(1-adamantyl)-3-(3-methoxypropyl)urea. These compounds share structural similarities but differ in their functional groups and overall chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methoxypropyl group and a hydroxyl group on the pyrazole ring

Properties

IUPAC Name

1-(3-methoxypropyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-4-2-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIUKHDCDOYWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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